molecular formula C25H20ClFN6O4S B2660979 N-{[4-(3-chlorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide CAS No. 391941-02-9

N-{[4-(3-chlorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide

Cat. No.: B2660979
CAS No.: 391941-02-9
M. Wt: 554.98
InChI Key: SAHAOEKKBVJANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Triazole Scaffolds in Targeted Drug Design

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, has become a cornerstone in medicinal chemistry due to its unique electronic and steric properties. Its high electron density facilitates hydrogen bonding and π-π stacking interactions, enabling robust binding to biological targets such as enzymes and receptors. For example, triazole derivatives have demonstrated inhibitory activity against cytochrome P450 enzymes and kinase signaling pathways, making them viable candidates for anticancer and antimicrobial therapies.

A critical advantage of the 1,2,4-triazole scaffold lies in its structural versatility. Substitutions at the 1-, 2-, and 4-positions allow fine-tuning of pharmacokinetic properties. Recent studies show that alkyl or aryl groups at the 3- and 5-positions enhance metabolic stability, while sulfanyl or carbamoyl side chains improve aqueous solubility. For instance, derivatives bearing sulfanyl linkages exhibit improved bioavailability due to enhanced membrane permeability.

Table 1: Impact of Triazole Substitutions on Biological Activity

Position Substituent Biological Activity Target
3 Methyl Antifungal (Candida spp.) Lanosterol demethylase
5 Aryl sulfanyl Anticancer (Breast cancer) Topoisomerase II
1 Nitrobenzamide Anti-inflammatory COX-2

The compound under review incorporates a 4-methyl-3-nitrobenzamide group at the 1-position, a design choice linked to anti-inflammatory activity via cyclooxygenase-2 (COX-2) inhibition. Additionally, the sulfanyl bridge at the 5-position may facilitate redox modulation, a mechanism observed in triazole-based antioxidants.

Structural Significance of Polyhalogenated Aryl Groups in Bioactive Compounds

Polyhalogenated aryl groups, such as the 3-chlorophenyl and 2-fluorophenyl moieties in this compound, play a pivotal role in enhancing drug-receptor interactions. Chlorine and fluorine atoms introduce electronegativity and lipophilicity, improving binding affinity to hydrophobic pockets in target proteins. For example, chlorinated aryl groups in triazole derivatives have shown increased potency against Staphylococcus aureus by disrupting cell wall synthesis.

Halogenation also influences metabolic stability. Fluorine’s small atomic radius and high bond dissociation energy reduce oxidative degradation, prolonging half-life in vivo. In the reviewed compound, the 2-fluorophenylcarbamoyl group likely mitigates first-pass metabolism, a hypothesis supported by studies on fluorinated protease inhibitors.

Table 2: Halogenation Effects on Pharmacokinetic Properties

Halogen Position Effect Example Application
Cl 3-Chlorophenyl Enhanced binding affinity Anticellular (Lung cancer)
F 2-Fluorophenyl Metabolic stability Antiviral (HIV protease)

The synergy between the triazole core and halogenated aryl groups is evident in this compound’s design. Computational docking studies suggest that the 3-chlorophenyl group anchors the molecule to the ATP-binding site of kinases, while the 2-fluorophenylcarbamoyl moiety stabilizes interactions through van der Waals forces. This dual functionality aligns with trends in kinase inhibitor development, where halogenation is leveraged to overcome drug resistance.

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN6O4S/c1-15-9-10-16(11-21(15)33(36)37)24(35)28-13-22-30-31-25(32(22)18-6-4-5-17(26)12-18)38-14-23(34)29-20-8-3-2-7-19(20)27/h2-12H,13-14H2,1H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHAOEKKBVJANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC=CC=C4F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-chlorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Attachment of the Nitrobenzamide Moiety: This step often involves amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-chlorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the triazole ring.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{[4-(3-chlorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{[4-(3-chlorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous 1,2,4-triazole derivatives:

Compound Name / Evidence ID Core Structure Substituents Biological Activity Key SAR Insights
Target Compound 1,2,4-Triazole - 4-(3-Cl-phenyl)
- 5-[(2-F-C6H4-carbamoyl)methyl-S-]
- N-CH2-(4-Me-3-NO2-benzamide)
Antifungal, antimicrobial (predicted based on SAR) Electron-withdrawing NO2 group enhances reactivity; Cl/F substituents improve lipophilicity and target binding .
2-{[4-(4-Cl-phenyl)-5-(4-MeO-phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-Me-phenyl)acetamide 1,2,4-Triazole - 4-(4-Cl-phenyl)
- 5-(4-MeO-phenyl)
- N-(3-Me-phenyl)acetamide
Not reported Methoxy (MeO) group may reduce metabolic stability compared to nitro substituents.
N-[(E)-2-Cl-Benzylidene]-3-(4-Me-benzylsulfanyl)-5-(3,4,5-OMe-phenyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole - 5-(3,4,5-OMe-phenyl)
- 3-(4-Me-benzyl-S-)
Antimicrobial Bulky 3,4,5-trimethoxyphenyl group may hinder membrane penetration but enhance selectivity .
5-(4-Cyclopropyl-5-((3-F-benzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-Me-1,2,3-thiadiazole 1,2,4-Triazole + Thiadiazole - Cyclopropyl
- 3-F-benzylsulfonyl
- 4-Me-thiadiazole
Antifungal (MIC: 12.5 µg/mL vs. C. albicans) Sulfonyl (-SO2-) group increases polarity, potentially reducing bioavailability but improving solubility .
N-Substituted Aryl-2-({4-[(Aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 1,2,4-Triazole - Pyridin-4-yl
- Aryl carbamoyl-methyl
- Sulfanyl-acetamide
Antimicrobial (MIC: 6.25–25 µg/mL)
Anti-inflammatory (IC50: 18–32 µg/mL)
Pyridinyl groups enhance π-π stacking with enzymes; electron-withdrawing substituents (e.g., Cl, NO2) boost activity .

Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The nitro (-NO2) group in the target compound likely enhances electrophilicity, facilitating interactions with nucleophilic residues in microbial enzymes. This aligns with findings in , where EWGs (e.g., Cl, CF3) improved antimicrobial activity . Halogen Positioning: The 3-chlorophenyl and 2-fluorophenyl groups in the target compound provide steric and electronic modulation. Comparatively, ’s 4-chlorophenyl/4-methoxyphenyl combination lacks fluorine’s strong electronegativity, which may reduce binding specificity .

Sulfanyl vs.

Hybrid Scaffolds :

  • ’s thiadiazole-triazole hybrid exhibits antifungal activity but requires higher concentrations (MIC: 12.5 µg/mL) compared to pyridinyl-triazole derivatives in (MIC: 6.25 µg/mL), suggesting triazole-thiadiazole hybrids may be less potent .

Crystallographic and Physicochemical Data

  • Target Compound: No crystallographic data is available in the evidence, but analogous compounds (e.g., ) crystallize in monoclinic systems (space group P121/n1) with unit cell parameters a = 8.929 Å, b = 12.715 Å, c = 15.161 Å, and β = 106.14° .
  • Thermodynamic Stability : The 3-nitrobenzamide group may increase melting points compared to methoxy-substituted analogs (e.g., ), as nitro groups enhance intermolecular dipole interactions .

Biological Activity

N-{[4-(3-chlorophenyl)-5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide is a complex compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse pharmacological activities. The presence of various substituents such as chlorophenyl and fluorophenyl groups enhances its biological profile. The structure can be represented as follows:

\text{N 4 3 chlorophenyl 5 2 fluorophenyl carbamoyl methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide}}

Pharmacological Profile

Antimicrobial Activity : Compounds containing a 1,2,4-triazole moiety have been documented to exhibit potent antimicrobial properties. For instance, studies have shown that 1,2,4-triazoles can act as antifungal agents with significant efficacy against various strains of fungi such as Candida albicans and Aspergillus species . The specific compound under discussion is expected to possess similar antifungal activity due to its structural similarities.

Anticancer Potential : Triazole derivatives have also been explored for their anticancer properties. Research indicates that certain triazole compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis . The specific interactions and efficacy of this compound in cancer models warrant further investigation.

Enzyme Inhibition : The compound may exhibit enzyme inhibition properties that are relevant for therapeutic applications. For instance, triazoles have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . Understanding the specific enzymes targeted by this compound could provide insights into its pharmacokinetics and potential drug interactions.

Case Studies and Research Findings

  • Antifungal Efficacy : In a comparative study, a series of triazole derivatives were evaluated for their antifungal activity against Candida species. One derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 0.0156 μg/mL against Candida albicans, significantly outperforming standard treatments like fluconazole .
  • Anticancer Activity : A study focusing on the anticancer effects of triazole derivatives revealed that certain compounds induced apoptosis in cancer cell lines through mitochondrial pathways. The specific mechanism by which this compound affects these pathways remains to be elucidated.
  • Molecular Docking Studies : Molecular docking studies have indicated that the compound may interact favorably with specific biological targets involved in disease processes. These interactions could be critical for its therapeutic efficacy and specificity .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
  • Catalysis : Employ Pd-based catalysts for efficient cross-coupling reactions .
Step Key Parameters Yield Optimization
Triazole cyclizationNaOH/EtOH, 80°C, 12 h75–85% (monitored by TLC)
Sulfanyl incorporationThiol:halide molar ratio (1.2:1)90% purity via column chromatography

Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?

Answer:
SAR studies require systematic structural modifications and assay correlations:

  • Substituent Variation : Synthesize analogs with altered groups (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) .
  • Bioactivity Assays :
    • Enzyme Inhibition : Measure HDAC inhibition via fluorometric assays (e.g., using HeLa cell lysates) .
    • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) to compare IC₅₀ values .
  • Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to HDAC isoforms .

Key Finding : The 3-nitrobenzamide group enhances HDAC binding by forming hydrogen bonds with catalytic zinc ions .

Basic: What analytical methods are recommended for structural characterization?

Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
    • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 568.12) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) for 3D structure determination .

Data Interpretation : Crystallographic data (e.g., CCDC entries) reveal planarity of the triazole ring, critical for π-π stacking in target binding .

Advanced: How can discrepancies in bioactivity data across studies be resolved?

Answer:

  • Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity screening .
  • Control Compounds : Include reference inhibitors (e.g., SAHA for HDAC assays) to calibrate activity .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line heterogeneity) .

Example : Discrepancies in IC₅₀ values for HDAC inhibition may arise from differences in enzyme isoforms (HDAC1 vs. HDAC6) tested .

Basic: What in vitro assays are suitable for initial anticancer activity screening?

Answer:

  • Cell Viability : MTT or resazurin assays on adherent cancer cell lines (24–72 h incubation) .
  • Apoptosis Detection : Annexin V/PI staining followed by flow cytometry .
  • HDAC Activity : Fluorogenic substrate-based assays (e.g., Boc-Lys(Ac)-AMC cleavage) .

Protocol Note : Use DMSO concentrations <0.1% to avoid solvent toxicity .

Advanced: What computational strategies predict target interactions?

Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model binding to HDACs. Focus on zinc-binding domains .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Modeling : Build regression models correlating substituent electronegativity with IC₅₀ values .

Validation : Cross-check predictions with mutagenesis studies (e.g., HDAC1-K26A mutants) .

Basic: What purification techniques improve post-synthesis yield?

Answer:

  • Chromatography :
    • Flash Column : Silica gel (hexane/EtOAc gradient) for nonpolar intermediates .
    • HPLC : Reverse-phase C18 columns for final compound purification .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .

Q. Yield Table :

Step Technique Purity
IntermediateFlash chromatography85–90%
Final compoundHPLC≥98%

Advanced: How can pharmacokinetic properties be optimized via structural modifications?

Answer:

  • Lipophilicity Reduction : Introduce polar groups (e.g., morpholine sulfonyl) to enhance solubility .
  • Metabolic Stability : Replace labile esters with amides to resist hepatic hydrolysis .
  • Plasma Protein Binding : Use SPR assays to measure affinity for albumin and adjust substituents accordingly .

Case Study : Adding a 4-methyl group to the benzamide moiety reduced CYP3A4-mediated metabolism by 40% in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.